
2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate is a chemical compound with the empirical formula C16H19NO6 and a molecular weight of 321.33 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(2-(benzyloxy)ethoxy)propanoic acid under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound acts as a linker, facilitating the conjugation of different molecules. This property is particularly useful in the synthesis of antibody-drug conjugates, where it helps in attaching drugs to antibodies .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate include:
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate
Uniqueness
What sets this compound apart is its specific structure that allows it to act as an effective linker in bioconjugation reactions. Its unique chemical properties make it highly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C16H19NO6 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(2-phenylmethoxyethoxy)propanoate |
InChI |
InChI=1S/C16H19NO6/c18-14-6-7-15(19)17(14)23-16(20)8-9-21-10-11-22-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Clave InChI |
JYTNQRCNOSJBKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


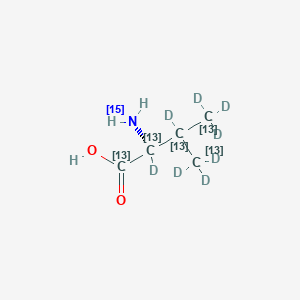
![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B12052607.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)
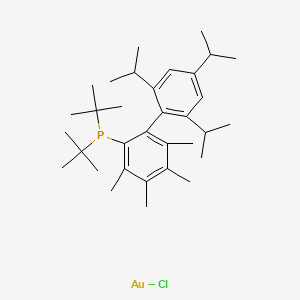
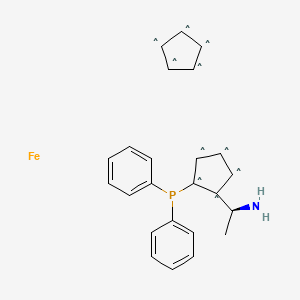
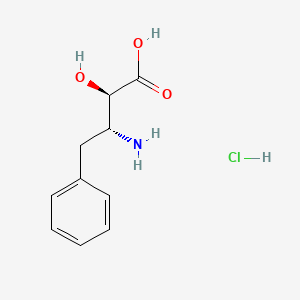

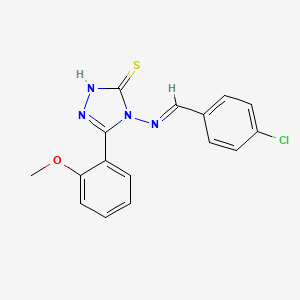
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)
![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)
![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
